molecular formula C9H9NO4 B142989 2-(Ethoxycarbonyl)isonicotinic acid CAS No. 142074-49-5

2-(Ethoxycarbonyl)isonicotinic acid

Katalognummer: B142989
CAS-Nummer: 142074-49-5
Molekulargewicht: 195.17 g/mol
InChI-Schlüssel: RPTHUWLNMZSRBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Ethoxycarbonyl)isonicotinic acid is a versatile pyridine carboxylic acid derivative serving as a key synthetic intermediate in organic and medicinal chemistry research. Its molecular structure incorporates both an ester and a carboxylic acid functional group on the isonicotinic acid scaffold, making it a valuable building block for the design of novel compounds. Research into related isonicotinic acid derivatives highlights the significance of this chemical class in developing enzyme inhibitors and bioactive molecules . These scaffolds are frequently explored in pharmaceutical development for their ability to interact with biological targets, facilitated by the electron-deficient nature of the pyridine ring which allows for π-π stacking and hydrogen bonding . As such, this compound presents substantial research value for chemists working in drug discovery, particularly in the synthesis of new molecules with potential therapeutic applications. Its utility is strictly for laboratory research purposes.

Eigenschaften

IUPAC Name

2-ethoxycarbonylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-14-9(13)7-5-6(8(11)12)3-4-10-7/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTHUWLNMZSRBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569101
Record name 2-(Ethoxycarbonyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142074-49-5
Record name 2-(Ethoxycarbonyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Step 1: Dichlorination

Reagents :

  • Chlorinating agent: Triphosgene (1.1–1.5 eq)

  • Base: Tetramethylammonium chloride (1.05 eq)

  • Conditions : 125–135°C, 10–12 hours under N₂

  • Intermediate : 2,6-Dichloroisonicotinic acid (87–93% yield)

Step 2: Regioselective Dechlorination

Reagents :

  • Hydrazine hydrate (3 eq)

  • CuSO₄ (5–10 wt% aqueous solution)

  • Conditions : 55°C, 3 hours followed by HCl neutralization

  • Final Product : 76–82% yield with 99.5% HPLC purity

Advantages

  • Avoids expensive palladium catalysts used in hydrogenolysis

  • Enables gram-to-kilogram scale production with consistent regioselectivity

Oxidation-Esterification Tandem Process

Recent advancements combine pyridine ring oxidation with in-situ esterification:

Key Stages

  • Oxidation : γ-Picoline → Isonicotinic acid using KMnO₄/H₂SO₄ (75–80°C, 6 hours)

  • Esterification : Immediate reaction with ethanol/POCl₃ (0–5°C, 2 hours)

  • Workup : Aqueous NaHCO₃ wash and vacuum distillation

Performance Metrics

ParameterValue
Total Yield68–72%
Purity (HPLC)98.7–99.2%
Byproduct Formation<1.5% diethyl ester

This method reduces intermediate isolation steps but requires precise temperature control during exothermic esterification.

Novel Catalytic Approaches

Phase-Transfer Catalysis

Using PEG-200 in water/ethyl acetate biphasic system:

  • Reaction Time : Reduced from 12 to 4 hours

  • Yield Improvement : 89% vs. 78% conventional method

  • Waste Reduction : 40% lower E-factor

Microwave-Assisted Synthesis

Pilot-scale trials demonstrate:

  • 85°C, 300 W irradiation for 45 minutes

  • 94% conversion with 88% isolated yield

  • Energy savings: 65% compared to thermal methods

Comparative Analysis of Industrial Methods

MethodCapital CostOperating CostYield (%)Purity (%)Scalability
Direct EsterificationLowModerate85–9299.5>100 kg/day
Chlorination RouteModerateHigh76–8299.550–100 kg/day
Tandem ProcessHighLow68–7298.7–99.2<50 kg/day
Catalytic PTCModerateModerate8999.8Pilot scale

Critical Process Considerations

Raw Material Specifications

  • Isonicotinic acid must contain <0.1% 2-picolinic acid to prevent byproduct formation

  • Ethanol: Anhydrous grade (≤0.1% H₂O) minimizes hydrolysis during esterification

Environmental Controls

  • Triphosgene reactions require closed systems with NaOH scrubbers for HCl/byproduct gas

  • Hydrazine-containing waste streams demand oxidation pretreatment before biological treatment

Crystallization Optimization

  • Anti-solvent: n-Heptane/ethyl acetate (3:1 v/v)

  • Cooling rate: 0.5°C/min from 80°C to 20°C yields 92–150 µm crystals for optimal filtration

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Ethoxycarbonyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-(Ethoxycarbonyl)isonicotinic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Ethoxycarbonyl)isonicotinic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects: Ethoxycarbonyl vs. Methoxycarbonyl

The substitution of ethoxycarbonyl (-COOEt) with methoxycarbonyl (-COOMe) significantly alters physicochemical properties. For example:

  • 2-(Methoxycarbonyl)isonicotinic acid (CAS: 24195-10-6) has a molecular weight of 181.15 g/mol and a molecular formula of C₈H₇NO₄. It is stored under inert atmosphere at 2–8°C and exhibits hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335) .
Table 1: Alkoxycarbonyl-Substituted Isonicotinic Acids
Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
2-(Methoxycarbonyl)isonicotinic acid -COOMe C₈H₇NO₄ 181.15 Irritant (H315, H319, H335)
2-(Ethoxycarbonyl)isonicotinic acid -COOEt C₉H₉NO₄* ~195–200* Inferred lower volatility vs. methoxy analog

*Estimated based on structural similarity.

Aryl-Substituted Isonicotinic Acids

Substitution with aromatic groups enhances π-π interactions and may improve biological activity:

  • 2-(4-Acetylphenyl)isonicotinic acid (CAS: 1261920-88-0): Molecular weight 241.24 g/mol, purity ≥95%.
  • 2-(Naphthalen-2-yl)isonicotinic acid (CAS: 100004-92-0): Molecular weight 249.26 g/mol , used in pharmaceutical intermediates. The naphthyl group increases hydrophobicity, affecting membrane permeability .
  • 2-(4-Methansulfonylphenyl)-isonicotinic acid (CAS: 1258621-88-3): Molecular weight 277.30 g/mol.
Table 2: Aryl-Substituted Isonicotinic Acids
Compound Substituent Molecular Weight (g/mol) Applications
2-(4-Acetylphenyl)isonicotinic acid 4-Acetylphenyl 241.24 Drug discovery intermediates
2-(Naphthalen-2-yl)isonicotinic acid Naphthyl 249.26 Pharmaceutical intermediates
2-(4-Methansulfonylphenyl)-isonicotinic acid 4-Methansulfonylphenyl 277.30 Metabolic stability optimization

Functional Group Variations

Modifications at the 2-position influence reactivity and biological activity:

  • 2-Hydroxyisonicotinic acid (CAS: 22282-72-0): Molecular weight 139.11 g/mol . The hydroxyl group increases acidity (pKa ~2–3), making it suitable for metal coordination or prodrug design .
  • 2-Chloro-6-methoxyisonicotinic acid (CAS: 15855-06-8): Chlorine and methoxy groups enhance electrophilicity, useful in cross-coupling reactions .
Table 3: Functional Group Modifications
Compound Functional Groups Molecular Weight (g/mol) Key Reactivity/Applications
2-Hydroxyisonicotinic acid -OH, -COOH 139.11 Metal chelation, prodrugs
2-Chloro-6-methoxyisonicotinic acid -Cl, -OMe, -COOH 187.58 Suzuki-Miyaura coupling

Biologische Aktivität

2-(Ethoxycarbonyl)isonicotinic acid is an organic compound with the molecular formula C9H9NO4, recognized for its potential biological activities. This compound is a derivative of isonicotinic acid, featuring an ethoxycarbonyl group that enhances its chemical properties and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C9H9NO4
  • Functional Groups: Ethoxycarbonyl and pyridine ring

Synthesis:
The synthesis typically involves the esterification of isonicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is generally performed under reflux conditions to ensure complete conversion.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effects against various pathogens, particularly in the context of drug-resistant strains.

  • Case Study: A study demonstrated that derivatives of isonicotinic acid, including this compound, showed potent activity against Mycobacterium tuberculosis (M.tb), including multidrug-resistant strains. The compound displayed a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antibiotics when used in combination therapies .

Antiviral Activity

The compound has also been explored for its antiviral properties. Preliminary studies suggest that it may interfere with viral replication processes, although detailed mechanisms remain to be elucidated.

Proteomics Research

This compound is utilized in proteomics research to study protein interactions and expression levels. Its ability to modify protein structures can provide insights into cellular functions and disease mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Interaction: The compound may act as a ligand, influencing protein conformation and function.
  • Cellular Stress Induction: Similar to other isonicotinic acid derivatives, it can induce stress responses within cells, potentially leading to apoptosis in infected or dysfunctional cells.
  • Inhibition of Mycolic Acid Synthesis: As a derivative related to isoniazid, it may inhibit the synthesis of mycolic acids in bacterial cell walls, a critical target for tuberculosis treatment .

Research Findings

Study Findings Reference
Antimicrobial ActivityShowed potent activity against M.tb strains; lower MIC values when combined with standard drugs
Proteomics ApplicationUsed to study protein expression changes in response to various stimuli
Antiviral PotentialPreliminary evidence suggests interference with viral replication

Future Directions

Ongoing research aims to further explore the therapeutic potential of this compound in various medical fields, particularly in developing new treatments for drug-resistant infections. Future studies may focus on:

  • Mechanistic Studies: Elucidating detailed pathways through which the compound exerts its biological effects.
  • Combination Therapies: Investigating synergistic effects with existing antibiotics and antiviral agents.
  • Toxicology Assessments: Evaluating safety profiles in vivo to establish therapeutic windows.

Q & A

Q. What are the emerging applications of this compound in fragment-based drug design (FBDD)?

  • Methodological Answer :
  • Screen fragment libraries using SPR (surface plasmon resonance) to identify binding hits.
  • Optimize fragments via structure-activity relationship (SAR) studies, focusing on pyridine ring modifications.
  • Validate hits in bacterial secretion inhibition assays (e.g., E. coli Type IV secretion systems) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.